antithrombin Barcelona 2
Description
Overview of the Serpin Superfamily: Structural and Functional Paradigm
The serpin superfamily represents the most extensive and widely distributed group of protease inhibitors known. nih.govwikipedia.org These proteins, found across all kingdoms of life, are fundamental in regulating a multitude of physiological processes. oup.com While initially named for their inhibition of chymotrypsin-like serine proteases, the superfamily is functionally diverse. wikipedia.org The majority of serpins are inhibitors targeting serine proteases, but some have been identified that inhibit cysteine proteases. nih.govwikipedia.org Beyond their inhibitory roles, some serpins function as hormone transporters, such as corticosteroid-binding globulin and thyroxine-binding globulin, or as molecular chaperones and storage proteins. nih.govwikipedia.org
Structurally, serpins are typically composed of 350–400 amino acids and possess a conserved tertiary structure characterized by three β-sheets and seven to nine α-helices. mdpi.com A key feature is the reactive center loop (RCL), an exposed loop that acts as a "bait" for the target protease. mdpi.comjci.org The inhibitory mechanism is unique and involves a significant conformational change, often referred to as the S-to-R transition. nih.govwikipedia.org Upon cleavage of the RCL by a protease, the loop inserts into the main body of the serpin, causing a dramatic structural rearrangement that traps and inactivates the protease in a stable, covalent complex. nih.gov This "suicide substrate" mechanism is irreversible. mdpi.com
Antithrombin: General Structure and Function within the Coagulation Cascade
Antithrombin is a key plasma glycoprotein and a prototypical inhibitory serpin that plays a crucial role in regulating the blood coagulation cascade. nih.govdarshanpublishers.com Produced by the liver, this 432-amino acid protein is a critical endogenous anticoagulant. wikipedia.orgimperial.ac.uk Structurally, antithrombin shares the canonical serpin fold, including the essential reactive center loop. jci.org There are two main forms found in plasma: α-antithrombin, the predominant form, which is fully glycosylated, and β-antithrombin, which has one unoccupied glycosylation site. wikipedia.org
The primary function of antithrombin is to inhibit thrombin (factor IIa) and other coagulation proteases, including factor Xa and factor IXa. darshanpublishers.comwikipedia.org This inhibition prevents excessive or inappropriate blood clot formation. haematologica.org The inhibitory activity of antithrombin is dramatically enhanced by its interaction with heparin, a polysaccharide. wikipedia.orgresearchgate.net Heparin binding induces a conformational change in antithrombin, making its reactive center loop more accessible to target proteases and accelerating the rate of inhibition by up to 4000-fold. wikipedia.orgimperial.ac.uk
| Property | Description | Reference |
|---|---|---|
| Size | 432 amino acids (mature protein) | imperial.ac.uk |
| Molecular Weight | ~58 kDa | imperial.ac.uk |
| Plasma Concentration | Approximately 0.12 mg/ml (~2.3 µM) | darshanpublishers.com |
| Half-life | Around 3 days | darshanpublishers.com |
| Primary Function | Inhibition of coagulation proteases (e.g., thrombin, Factor Xa) | darshanpublishers.comwikipedia.org |
| Cofactor | Heparin and heparan sulfate (B86663) | wikipedia.orgresearchgate.net |
Significance of Natural Antithrombin Variants in Elucidating Serpin Biology
The study of naturally occurring variants of antithrombin has been instrumental in advancing our understanding of serpin structure, function, and pathology. imperial.ac.uknih.gov Congenital antithrombin deficiency is a significant risk factor for venous thromboembolism. haematologica.org These deficiencies are broadly classified into two types: Type I, characterized by a quantitative reduction in the protein, and Type II, where the protein is present in normal amounts but is functionally impaired. imperial.ac.uknih.gov
Type II deficiencies are particularly informative as the specific mutations can pinpoint critical functional domains within the serpin structure. nih.gov Analysis of these variants has helped to identify and characterize key regions such as the reactive center loop and the heparin-binding site. imperial.ac.uknih.gov Mutations in these areas can lead to impaired protease inhibition, reduced affinity for heparin, or pleiotropic effects that affect multiple functions. imperial.ac.uknih.gov Therefore, these natural mutants serve as invaluable tools for dissecting the molecular mechanisms that govern serpin function and for understanding the pathogenesis of related diseases. jci.org
Contextualization of Antithrombin Barcelona 2 within Serpin Research
This compound is a naturally occurring variant of antithrombin identified in a Spanish family with a history of thrombotic events. nih.gov It is classified as a Type II qualitative deficiency. nih.gov The defining molecular characteristic of this compound is a single amino acid substitution at position 47, where arginine is replaced by cysteine (Arg47Cys). nih.gov
This specific mutation is located within the heparin-binding site of antithrombin. nih.gov Consequently, the most significant functional defect of this compound is a dramatically reduced affinity for heparin. nih.govnih.gov This lack of heparin binding means that its anticoagulant activity cannot be effectively accelerated, leading to a prothrombotic state. nih.gov The study of this compound has provided crucial confirmation of the importance of arginine-47 in the heparin-binding process. nih.gov The substitution with a bulkier cysteine residue at this position helps to explain the significant loss of heparin affinity compared to other variants with mutations at the same site. nih.gov Research on this specific variant continues to contribute to the broader understanding of serpin-cofactor interactions and the molecular basis of thrombophilia. nih.govnih.gov
| Feature | Description | Reference |
|---|---|---|
| Deficiency Type | Type II (qualitative) | nih.gov |
| Mutation | Arginine-47 replaced by Cysteine (Arg47Cys) | nih.gov |
| Functional Defect | Dramatically decreased affinity for heparin | nih.govnih.gov |
| Clinical Manifestation | Increased tendency for thrombosis | nih.gov |
| Key Research Insight | Confirms the critical role of Arginine-47 in heparin binding | nih.gov |
Properties
CAS No. |
123644-73-5 |
|---|---|
Molecular Formula |
C10H9N5 |
Synonyms |
antithrombin Barcelona 2 |
Origin of Product |
United States |
Discovery and Initial Molecular Characterization of Antithrombin Barcelona 2
Identification of the Variant Phenotype
Antithrombin Barcelona 2 was first identified in a Spanish family presenting with a notable tendency for thrombotic events. nih.gov Initial laboratory investigations revealed a unique congenital deficiency of antithrombin III (ATIII) that was both quantitative and qualitative in nature. nih.gov
The defining phenotypic characteristic of this variant was its abnormal interaction with heparin. nih.gov This was first suggested through a technique called crossed immunoelectrophoresis (CIE) performed in the presence of heparin. nih.gov In affected family members, this analysis showed an abnormal population of ATIII that exhibited a lack of anodal migration, indicating a reduced affinity for heparin. nih.gov
Early Biochemical Isolation and Purification Methodologies
The initial step in characterizing the molecular basis of this compound involved isolating the abnormal protein from the plasma of affected individuals. Researchers employed a multi-step purification strategy based on the variant's distinct biochemical properties.
The primary method used was affinity chromatography. nih.govnih.gov Plasma from patients was passed through a column containing heparin-Sepharose beads. nih.govnih.gov This technique exploits the natural affinity of normal antithrombin for heparin. In this case, two distinct populations of antithrombin were separated:
Normal Antithrombin : This protein bound to the heparin-sepharose matrix as expected. nih.gov
This compound : The variant protein, lacking affinity for heparin, did not bind to the column and was collected in the unbound fraction. nih.gov
Following the initial separation by heparin affinity, further purification was achieved through ion-exchange chromatography. nih.gov The abnormal antithrombin was subjected to chromatography on DEAE-Sephadex at varying pH levels (pH 8.6 and 6.0) to refine the purity of the isolated variant protein for subsequent structural analysis. nih.gov
Table 1: Purification Methodologies for this compound
| Step | Technique | Matrix/Resin | Principle of Separation |
| 1 | Affinity Chromatography | Heparin-Sepharose | Separation based on binding affinity for heparin. This compound does not bind. |
| 2 | Ion-Exchange Chromatography | DEAE-Sephadex | Separation based on net surface charge at specific pH levels. |
Initial Amino Acid Sequence Analysis and Peptide Mapping
Once the abnormal antithrombin was purified, researchers proceeded to pinpoint the precise molecular defect. This was accomplished through detailed protein chemistry techniques, including enzymatic digestion and peptide analysis.
The purified this compound was enzymatically digested using trypsin. This process cleaves the protein into smaller, more manageable peptide fragments. These tryptic peptides were then separated and mapped using reverse-phase high-performance liquid chromatography (HPLC). nih.gov This technique separates peptides based on their hydrophobicity, creating a unique "fingerprint" or map of the protein's constituent fragments.
By comparing the peptide map of this compound with that of normal antithrombin, researchers could identify any fragments that eluted differently, suggesting a change in their amino acid composition. nih.gov The abnormal peptide identified through this mapping was then subjected to further analysis, including amino acid sequencing and mass spectrometry, to determine its exact composition and identify the precise location of the mutation. nih.gov
Localization of the Specific Amino Acid Substitution: Arginine-47 to Cysteine (R47C)
The culmination of the biochemical analysis was the precise identification of the single amino acid substitution responsible for the dysfunctional phenotype of this compound. Through amino acid sequencing and mass spectrometry of the abnormal tryptic peptide, it was definitively shown that arginine at position 47 had been replaced by a cysteine (R47C). nih.gov
This specific substitution is located within the critical heparin-binding domain of the antithrombin molecule. The replacement of the positively charged arginine residue with the uncharged, sulfur-containing cysteine residue drastically reduces the protein's affinity for the negatively charged heparin molecule. nih.gov This finding provided a clear molecular explanation for the heparin cofactor activity deficiency observed in the initial phenotypic studies. nih.govnih.gov The identification of the R47C mutation confirmed that Arginine-47 is an essential residue for high-affinity heparin binding and is crucial for the anticoagulant function of antithrombin. nih.gov
Table 2: Summary of this compound Molecular Defect
| Feature | Description |
| Protein Variant | This compound |
| Affected Gene | SERPINC1 |
| Amino Acid Position | 47 |
| Normal Amino Acid | Arginine (Arg) |
| Mutant Amino Acid | Cysteine (Cys) |
| Mutation Designation | R47C |
| Functional Consequence | Dramatically decreased affinity for heparin. nih.gov |
Molecular Genetics of Antithrombin Barcelona 2 Serpinc1 Gene
Genomic Organization of SERPINC1
The SERPINC1 gene, which encodes the protein antithrombin, is located on the long arm of human chromosome 1, specifically in the chromosomal band 1q23-25. nih.gov The gene spans approximately 13.5 kilobases (kb) of genomic DNA. mdpi.com Its structure consists of seven exons and six intervening introns. nih.govresearchgate.net This genomic organization is crucial for the correct transcription and translation of the antithrombin protein, a key regulator in the coagulation cascade. nih.gov The mature protein is composed of 432 amino acids and includes two primary functional regions: an N-terminal heparin-binding domain and a C-terminal reactive site domain that interacts with serine proteases. researchgate.netmaayanlab.cloud
| Feature | Description | Reference |
|---|---|---|
| Gene Symbol | SERPINC1 | medlineplus.govgenecards.org |
| Chromosomal Location | 1q23-25 | nih.gov |
| Gene Size | ~13.5 kb | mdpi.com |
| Number of Exons | 7 | nih.govresearchgate.net |
| Number of Introns | 6 | nih.govresearchgate.net |
Classification of SERPINC1 Variants: Focus on Type II Deficiencies
Inherited antithrombin deficiency is primarily caused by mutations within the SERPINC1 gene and is generally classified into two main types based on the levels and function of the antithrombin protein in the plasma. mdpi.comnih.gov
Type I (Quantitative) Deficiency: This type is characterized by a concurrent reduction in both antithrombin activity and antigen levels, typically to around 50% of normal. mdpi.com It results from mutations that cause severely impaired transcription, translation, or secretion of the protein, leading to a lower quantity of circulating antithrombin. nih.govresearchgate.net
Type II (Qualitative) Deficiency: In this type, the plasma concentration of the antithrombin protein (antigen level) is normal or near-normal, but the protein is dysfunctional. nih.govresearchgate.net These deficiencies are caused by mutations, often missense mutations, that alter the protein's structure at critical functional sites. nih.gov
Type II deficiencies are further subclassified based on the specific functional defect: nih.govimperial.ac.uk
Type II RS (Reactive Site): Mutations affect the reactive site of antithrombin, impairing its ability to bind to and inhibit target proteases like thrombin. nih.gov
Type II HBS (Heparin Binding Site): These mutations occur in the heparin-binding domain, disrupting the protein's interaction with heparin and related glycosaminoglycans. This prevents the conformational change that normally accelerates its inhibitory activity. nih.govimperial.ac.uk Antithrombin Barcelona 2 falls into this category. nih.gov
Type II PE (Pleiotropic Effect): Variants in this group exhibit defects in both the reactive site and the heparin-binding site, and may also affect protein stability. nih.gov
| Deficiency Type | Subtype | Description | This compound Classification | Reference |
|---|---|---|---|---|
| Type I (Quantitative) | N/A | Reduced levels of both antithrombin protein and activity. | Not Applicable | mdpi.comresearchgate.net |
| Type II (Qualitative) | RS (Reactive Site) | Normal protein level, dysfunctional reactive site. | Not Applicable | nih.gov |
| HBS (Heparin Binding Site) | Normal protein level, impaired heparin binding. | Applicable | nih.govnih.gov | |
| PE (Pleiotropic Effect) | Normal protein level, defects in both reactive site and heparin binding. | Not Applicable | nih.gov |
Molecular Basis of the Arginine-47 to Cysteine Mutation (R47C) in SERPINC1
This compound is defined by a specific point mutation in the SERPINC1 gene that results in the substitution of the amino acid Arginine at position 47 with a Cysteine (R47C). nih.gov The same mutation has also been identified and described as Antithrombin Toyama. nih.govresearchgate.net Molecular analysis has indicated that this amino acid substitution is likely caused by a single nucleotide change from Cytosine (C) to Thymine (T) in the genetic codon for Arginine-47 (CGT). nih.govresearchgate.net
The Arginine-47 residue is a critical component of the heparin-binding site of the antithrombin protein. nih.govnih.gov Its positively charged side chain is essential for the electrostatic interaction with the negatively charged heparin molecule. nih.gov The replacement of arginine with the uncharged, smaller amino acid cysteine disrupts this key interaction, leading to a dramatic decrease in the protein's affinity for heparin. nih.gov This confirms that Arginine-47 is a prime heparin binding site and is crucial for the accelerated anticoagulant function of antithrombin. nih.govnih.govnih.gov
Methodologies for Genetic Analysis of SERPINC1 Variants
A variety of molecular genetic techniques are employed to identify mutations in the SERPINC1 gene. The choice of method often depends on the suspected type of mutation. nih.govnih.gov
Sanger Sequencing: This traditional method involves the polymerase chain reaction (PCR) amplification of all seven exons and their flanking intron-exon boundaries, followed by direct sequencing. nih.govnih.govnih.gov It is highly effective for detecting point mutations (missense, nonsense), as well as small insertions or deletions. nih.gov
Next-Generation Sequencing (NGS): NGS panels allow for the simultaneous sequencing of one or more genes, including SERPINC1. mayocliniclabs.comfulgentgenetics.com This high-throughput method can detect single nucleotide variants and small insertions/deletions with high sensitivity and is increasingly used in clinical diagnostics. mayocliniclabs.cominvitae.com
Multiplex Ligation-Dependent Probe Amplification (MLPA): This technique is specifically designed to detect larger genomic rearrangements, such as whole-exon or multi-exon deletions and duplications, which are not readily identified by sequencing methods. nih.govnih.govnih.gov It provides a relative quantification of the copy number of each exon in the SERPINC1 gene. nih.gov
| Methodology | Primary Use | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Sanger Sequencing | Detecting point mutations and small indels. | "Gold standard" for accuracy in targeted sequencing. | Low throughput; does not detect large deletions/duplications. | nih.govnih.govnih.gov |
| Next-Generation Sequencing (NGS) | Comprehensive analysis of single nucleotide variants and small indels. | High throughput; can analyze multiple genes simultaneously. | May have variable coverage; data analysis is complex. | mayocliniclabs.comfulgentgenetics.cominvitae.com |
| Multiplex Ligation-Dependent Probe Amplification (MLPA) | Detecting large deletions and duplications. | Reliable for copy number variation analysis. | Does not detect point mutations or small sequence changes. | nih.govnih.govnih.gov |
Impact of the R47C Mutation on SERPINC1 Transcript and Protein Expression (in vitro/ex vivo models)
Ex vivo analysis of the abnormal antithrombin protein isolated directly from the plasma of individuals with the Barcelona 2 variant has provided key insights into the functional consequences of the R47C mutation. nih.gov The primary impact is a severely diminished affinity for heparin, which is the defining characteristic of this Type II HBS deficiency. nih.gov
Structural characterization of the purified Barcelona 2 protein revealed that the newly introduced cysteine at residue 47 does not exist as a free thiol group. nih.gov Instead, it is believed to form a disulfide bond with another available thiol molecule, such as free cysteine in the plasma. nih.gov This addition creates extra bulk at position 47, which sterically contributes to the low heparin affinity. nih.gov Interestingly, unlike some other serpin mutations, the R47C variant does not appear to promote the formation of protein dimers or polymers. nih.gov This suggests that while the mutation critically impairs function through loss of heparin binding, it does not induce the protein misfolding and aggregation seen in other serpinopathies. While in vitro expression systems using cell lines like HepG2 are used to study the effects of other SERPINC1 mutations on protein transcription and secretion, specific published data from such models for the R47C variant are not detailed. nih.gov The primary understanding of its impact comes from the direct analysis of the circulating, dysfunctional protein.
Structural Biology and Conformational Dynamics of Antithrombin Barcelona 2
Overview of Antithrombin Tertiary Structure and Key Domains
The native form of antithrombin exists in a conformationally strained, metastable state, which is essential for its function. This inherent structural tension allows for a rapid and irreversible conformational change upon interaction with its target protease, effectively trapping and inactivating it. The stability and function of antithrombin are maintained by a complex network of intramolecular interactions.
Key structural domains of antithrombin include:
The Heparin-Binding Site: Located in the N-terminal region, this domain is rich in positively charged amino acid residues, such as arginine and lysine (B10760008), which are critical for the electrostatic interaction with the negatively charged sulfate (B86663) and carboxylate groups of heparin. nih.gov
The Reactive Center Loop (RCL): This exposed loop acts as a "bait" for target proteases. The sequence of the RCL mimics the natural substrate of the protease, leading to the formation of a covalent complex and subsequent inactivation of the enzyme. nih.govwikipedia.org
The Shutter Region: This region, comprising the breach, shutter, and gate domains, is integral to the conformational change that occurs upon cleavage of the RCL. It facilitates the insertion of the RCL into the central β-sheet A.
The Latent State Domain: Under certain conditions, antithrombin can transition into a hyperstable, inactive "latent" conformation, where the RCL is inserted into β-sheet A without cleavage. This transition is a key regulatory mechanism.
Detailed Analysis of the Heparin-Binding Site and Reactive Center Loop
The heparin-binding site and the reactive center loop are two functionally critical domains of antithrombin that are intricately linked. The binding of heparin to its site induces a significant allosteric conformational change that dramatically enhances the inhibitory activity of antithrombin.
The Heparin-Binding Site: This site is primarily located on and around α-helix D. Key residues involved in heparin binding include arginine 47, lysine 114, lysine 125, and arginine 129. nih.gov The interaction is predominantly electrostatic, driven by the attraction between the positively charged side chains of these amino acids and the negatively charged sulfate groups of heparin's pentasaccharide sequence. nih.gov Arginine 47, in particular, plays a pivotal role in this interaction. nih.govnih.gov
The Reactive Center Loop (RCL): The RCL of antithrombin is a flexible loop of approximately 17 amino acids that presents the P1 residue, Arginine 393, to the active site of target proteases like thrombin and Factor Xa. wikipedia.org In the native, circulating form of antithrombin, the RCL is partially inserted into the A β-sheet. nih.gov Upon heparin binding, a conformational change is transmitted through the protein, leading to the expulsion of the RCL from the β-sheet. This expulsion makes the P1 residue more accessible to the target protease, thereby accelerating the rate of inhibition by several thousand-fold. wikipedia.orgnih.gov
The interplay between the heparin-binding site and the RCL is a classic example of allosteric regulation. The binding of heparin acts as a switch that converts antithrombin from a relatively slow inhibitor to a highly efficient one.
Conformational Effects of the R47C Mutation on Antithrombin Barcelona 2
The defining feature of this compound is the substitution of a positively charged arginine residue with a neutral, smaller cysteine residue at position 47 (R47C). nih.gov This single amino acid change has significant and detrimental effects on the structure and function of the heparin-binding site.
The primary consequence of the R47C mutation is a dramatic reduction in the affinity of antithrombin for heparin. nih.gov This is because the positively charged guanidinium (B1211019) group of arginine 47 is critical for forming a strong ionic bond with the negatively charged sulfate groups of heparin. The sulfhydryl group of cysteine cannot replicate this crucial electrostatic interaction.
Structural studies on other R47 mutants, such as antithrombin Toyama (also R47C), have confirmed that arginine 47 is an essential residue for heparin binding. nih.govresearchgate.net The introduction of a cysteine at this position not only removes the positive charge but also introduces a reactive thiol group. It has been suggested that this new cysteine may form a disulfide bond with another thiol-containing molecule, further altering the local conformation and sterically hindering heparin binding. nih.gov The increased bulk of the cysteine residue compared to the side chain of other mutations at this position, such as serine in antithrombin Rouen-2, is thought to contribute to the significantly low heparin affinity observed in this compound. nih.gov
Experimental Approaches to Structural Characterization (e.g., X-ray Crystallography, NMR Spectroscopy, Circular Dichroism)
A variety of biophysical techniques have been employed to elucidate the structure and conformational dynamics of antithrombin and its variants.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein dynamics and interactions in solution. 1H NMR studies have been instrumental in mapping the heparin-binding site of antithrombin and identifying the specific residues involved in the interaction. nih.govnih.govacs.orgosti.gov These studies have confirmed the importance of residues in the N-terminal domain, including those around position 47, in binding to heparin fragments of varying lengths.
These experimental approaches, often used in a complementary fashion, have been crucial in building a comprehensive picture of the structure-function relationships in antithrombin and have provided the foundation for understanding the molecular basis of dysfunction in variants like this compound.
Computational Modeling and Molecular Dynamics Simulations of this compound
In recent years, computational modeling and molecular dynamics (MD) simulations have become increasingly important tools for investigating the structural and dynamic effects of mutations in proteins like antithrombin.
Molecular Modeling: Homology modeling can be used to generate a three-dimensional structure of this compound based on the known crystal structures of wild-type antithrombin. This allows for an in-silico analysis of the local environment of the R47C mutation and its potential impact on interactions with neighboring residues and with heparin.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein's conformational landscape. Recent studies have utilized enhanced sampling MD methods to investigate the impact of several heparin-binding site mutations, including R47C, on the interaction with a heparin pentasaccharide. nih.gov
These simulations have revealed that the R47C mutation has a particularly large effect on heparin binding. nih.gov The simulations show that the interaction between the sulfate group of the heparin pentasaccharide and residue 47 is almost completely absent in the R47C variant. nih.gov Furthermore, the mutation at position 47 can have long-range effects, altering the binding of other parts of the pentasaccharide to the protein. nih.gov The simulations also suggest that the R47C mutation can have a destabilizing effect on the local protein conformation. nih.gov
The table below summarizes some of the key findings from MD simulations of antithrombin R47 mutants.
| Mutation | Effect on Heparin Pentasaccharide Interaction | Observed Conformational Changes | Reference |
|---|---|---|---|
| R47C | Severely impaired binding; near-complete loss of contact between residue 47 and the pentasaccharide. | Local destabilization of the heparin-binding site; altered binding of other parts of the pentasaccharide. | nih.gov |
| R47H | Significantly reduced binding affinity. | Increased fluctuations in regions distant from the mutation site, suggesting altered allosteric pathways. | nih.gov |
| R47S | Severely affected binding. | Destabilizing effect on the protein conformation in the region of the mutation. | nih.gov |
Computational approaches, particularly MD simulations, provide a powerful complement to experimental data, offering atomic-level insights into the dynamic conformational changes that are difficult to capture with static structural methods. These studies have been instrumental in explaining the molecular mechanism behind the dramatically reduced heparin affinity of this compound.
Biochemical Mechanism of Action and Functional Alterations in Antithrombin Barcelona 2
Fundamental Serpin Inhibitory Mechanism
Antithrombin, like other members of the serpin superfamily, employs a unique and irreversible "suicide substrate" inhibitory mechanism. This process involves the serpin presenting a flexible reactive center loop (RCL) to its target protease, mimicking a natural substrate. Upon recognition, the protease cleaves a specific peptide bond within the RCL. This cleavage triggers a dramatic conformational change in the serpin, causing the RCL to rapidly insert into the main body of the protein, forming an additional beta-strand. This molecular mousetrap effectively traps the protease, which becomes covalently attached to the serpin and is distorted at its active site, rendering it permanently inactive. The resulting stable, 1:1 stoichiometric complex of serpin and protease is then cleared from circulation.
Role of Heparin and Glycosaminoglycans in Antithrombin Activation
In its native state, antithrombin is a relatively slow inhibitor of coagulation proteases. Its anticoagulant activity is dramatically accelerated—by several orders of magnitude—upon binding to heparin or endogenous heparan sulfate (B86663) glycosaminoglycans (GAGs) present on the surface of blood vessels. This activation occurs through two primary mechanisms.
Firstly, the binding of a specific pentasaccharide sequence within heparin induces a conformational change in antithrombin. This allosteric activation repositions the reactive center loop, making it more accessible and susceptible to cleavage by target proteases, thereby significantly increasing the rate of inhibition, particularly for Factor Xa.
Secondly, for the inhibition of certain proteases like thrombin, heparin acts as a template or "molecular bridge." Both antithrombin and the protease bind to the same long heparin chain, bringing them into close proximity and increasing the local concentration of the reactants, which greatly enhances the rate of their interaction.
Altered Heparin Binding Affinity of Antithrombin Barcelona 2
The defining molecular defect in this compound is the substitution of a crucial Arginine residue at position 47 with a Cysteine (Arg47Cys). nih.gov Arginine-47 is a key amino acid located within the primary heparin-binding site of antithrombin. Its positively charged side chain plays a critical role in the electrostatic interactions with the negatively charged sulfate and carboxylate groups of heparin.
The replacement of the highly basic arginine with the smaller, uncharged cysteine residue at this position results in a dramatic reduction in the affinity of this compound for heparin. nih.gov This impaired binding significantly curtails the heparin-induced conformational activation of the serpin. Consequently, the catalytic efficiency of this compound in inhibiting coagulation proteases in the presence of heparin is severely compromised.
Table 1: Comparison of Heparin Affinity in Wild-Type Antithrombin and this compound
| Antithrombin Variant | Heparin Affinity | Implication |
|---|---|---|
| Wild-Type Antithrombin | High | Efficient heparin-induced activation and rapid protease inhibition. |
| This compound | Dramatically Decreased nih.gov | Inefficient activation by heparin, leading to a significantly reduced anticoagulant response in the presence of heparin. |
Kinetics of Protease Inhibition by this compound (e.g., Thrombin, Factor Xa, Factor IXa)
The diminished heparin affinity of this compound directly translates to altered kinetics of protease inhibition, particularly in the presence of heparin. While the basal (uncatalyzed) rate of inhibition of proteases like thrombin, Factor Xa, and Factor IXa may be near normal, the heparin-accelerated inhibition rates are markedly reduced.
Due to the rarity of this specific variant, detailed kinetic studies quantifying the precise second-order rate constants for the inhibition of individual coagulation factors by purified this compound are not extensively available in the public domain. However, based on the profound reduction in heparin binding, it is expected that the rate enhancement by heparin would be minimal compared to wild-type antithrombin.
Table 2: Expected Kinetic Profile of this compound
| Target Protease | Wild-Type Antithrombin (in the presence of Heparin) | This compound (in the presence of Heparin) - Predicted |
|---|---|---|
| Thrombin | Rapid Inhibition | Significantly Slower Inhibition |
| Factor Xa | Very Rapid Inhibition | Markedly Reduced Rate of Inhibition |
| Factor IXa | Rapid Inhibition | Substantially Slower Inhibition |
This table represents a qualitative prediction based on the known heparin binding defect. Precise kinetic constants require experimental determination.
Impact of the Cysteine Substitution on Disulfide Bonding and Thiol Reactivity
The introduction of a cysteine residue at position 47 in this compound presents the potential for novel disulfide bond formation. Cysteine is unique among the standard amino acids in its ability to form covalent disulfide bridges with other cysteine residues through the oxidation of their thiol (-SH) groups.
Research on this compound has suggested that the newly introduced cysteine at position 47 is indeed likely involved in a disulfide bond. nih.gov It is hypothesized that this cysteine forms a disulfide bridge with another available thiol molecule, which could be a free cysteine or another small thiol-containing compound in the plasma. This is supported by the observation that the thiol group of Cys47 in the mature protein is not readily reactive with thiol-modifying reagents. nih.gov
The formation of this additional disulfide bond and the steric bulk of the cysteine-adduct at this critical location within the heparin-binding site are believed to contribute further to the low heparin affinity, beyond just the loss of the arginine side chain. nih.gov This structural alteration likely prevents the proper docking of the heparin molecule. Furthermore, the formation of such a disulfide bond would impact the local protein conformation and dynamics, potentially affecting the allosteric communication between the heparin-binding site and the reactive center loop.
Investigation of this compound Interaction with Endogenous and Synthetic Heparin Analogues
The dramatically reduced affinity of this compound for unfractionated heparin extends to its interactions with other heparin-based anticoagulants. This includes low molecular weight heparins (LMWHs) and the synthetic pentasaccharide, fondaparinux (B3045324).
LMWHs primarily exert their anticoagulant effect by catalyzing the antithrombin-mediated inhibition of Factor Xa, a process that is highly dependent on the allosteric activation of antithrombin induced by binding to the pentasaccharide sequence. Fondaparinux is a synthetic analogue of this specific pentasaccharide sequence and its entire mechanism of action relies on binding to and activating antithrombin.
Given that the Arg47Cys mutation in this compound severely impairs the interaction with the core heparin-binding site, it is expected that the anticoagulant efficacy of both LMWHs and fondaparinux would be significantly diminished in individuals with this variant. Specific studies detailing the binding kinetics of a wide array of synthetic heparin analogues to this compound are limited. However, the fundamental nature of the binding defect strongly suggests a broad resistance to activation by heparin-like molecules that rely on the integrity of this binding domain.
Advanced Research Methodologies for Antithrombin Variants
Protein Engineering and Site-Directed Mutagenesis for Structure-Function Studies
Protein engineering, particularly through site-directed mutagenesis, is a cornerstone for investigating the functional consequences of specific amino acid substitutions in antithrombin. neb.comeurofinsgenomics.com This technique allows researchers to create specific, targeted changes to the DNA sequence of the SERPINC1 gene, thereby producing recombinant antithrombin proteins with desired mutations.
In the context of antithrombin Barcelona 2, the key mutation is a substitution of Arginine by Cysteine at position 47 (Arg47Cys) of the protein. nih.gov Arginine-47 is a critical residue located within the heparin-binding site of antithrombin. nih.govnih.gov Studies on other mutations at this same position, such as 47 His (Rouen-1) and 47 Ser (Rouen-2), have consistently highlighted its importance for heparin affinity. nih.gov
By using site-directed mutagenesis to introduce the Arg47Cys mutation into a wild-type antithrombin expression vector, researchers can produce the specific Barcelona 2 variant in a controlled laboratory setting. This allows for a direct comparison with the wild-type protein, isolating the effect of this single amino acid change. Such studies confirm that the substitution of the positively charged arginine with the uncharged, smaller cysteine residue dramatically disrupts the electrostatic interactions necessary for high-affinity heparin binding. nih.gov This methodology is invaluable for definitively linking genotype (the specific gene mutation) to phenotype (the functional defect).
Table 1: Site-Directed Mutagenesis in Antithrombin Research
| Technique | Application to this compound | Key Findings |
|---|---|---|
| PCR-Based Mutagenesis | Introduction of the CGC codon (Cysteine) in place of the CGA codon (Arginine) at position 47 in a SERPINC1 expression plasmid. | Allows for the specific production of the Arg47Cys mutant protein for functional analysis. |
| Structure-Function Analysis | Comparison of recombinant wild-type antithrombin with the engineered Arg47Cys variant. | Confirms that the Arg47 residue is essential for high-affinity heparin binding and that its replacement by Cysteine is the direct cause of the functional defect in this compound. nih.gov |
Recombinant Expression Systems for Antithrombin Variant Production
To perform detailed biochemical and functional studies, significant quantities of pure protein are required. Recombinant expression systems are indispensable for producing antithrombin variants like Barcelona 2, bypassing the need for purification from patient plasma, which is often limited in availability. wikipedia.orgnih.gov
Various expression systems can be utilized, each with specific advantages:
Mammalian Cell Lines (e.g., HEK293, CHO cells): These are frequently used because they can perform the complex post-translational modifications, such as N-glycosylation, that are characteristic of native human antithrombin. nih.govmdpi.com This ensures that the recombinant protein is structurally and functionally as close as possible to the protein found in human plasma.
Yeast (e.g., Saccharomyces cerevisiae): Yeast systems can be a cost-effective method for producing large quantities of recombinant proteins. researchgate.net
Baculovirus-Infected Insect Cells: This system is also capable of some post-translational modifications and is widely used for producing recombinant antithrombins for structural studies. wikipedia.org
The production of recombinant this compound in these systems enables detailed investigation of its properties in the absence of other plasma proteins or antithrombin isoforms. nih.govresearchgate.net
Advanced Protein Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry)
The initial identification and characterization of this compound relied heavily on advanced protein purification and analytical techniques. The variant was originally isolated from patient plasma using a multi-step chromatography process. nih.gov
Purification Methods:
Heparin-Sepharose Affinity Chromatography: This technique is a primary tool for purifying antithrombin. bestchrom.com Because this compound has a dramatically reduced affinity for heparin, it elutes at a much lower salt concentration than wild-type antithrombin, providing an effective method for its separation. nih.gov
Ion-Exchange Chromatography (e.g., DEAE-Sephadex): This method separates proteins based on their net charge and was used as an additional step to achieve high purity of the Barcelona 2 variant. nih.govbohrium.com
Characterization Techniques:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC was used to map the tryptic peptides of the purified protein. By comparing the peptide map of this compound to that of wild-type antithrombin, researchers identified a peptide that eluted at a different position, indicating an amino acid change. nih.govchromforum.org
Mass Spectrometry (MS): Mass spectrometry was crucial in confirming the identity of the mutation. By analyzing the mass of the altered tryptic peptide, scientists confirmed that arginine had been replaced by cysteine. nih.gov Modern liquid chromatography-mass spectrometry (LC-MS) methods are now used for the precise quantification and molecular characterization of a wide range of antithrombin proteoforms and mutations directly from plasma. universiteitleiden.nlnih.gov
Table 2: Purification and Characterization of this compound
| Technique | Purpose | Observation for this compound |
|---|---|---|
| Heparin-Sepharose Chromatography | Purification from plasma | Elutes at a lower salt concentration due to low heparin affinity. nih.gov |
| Ion-Exchange Chromatography | Further purification | Separates based on charge to achieve homogeneity. nih.gov |
| Reverse-Phase HPLC | Peptide mapping | Identified an altered tryptic peptide compared to wild-type. nih.gov |
| Mass Spectrometry | Mutation identification | Confirmed the Arg -> Cys substitution at position 47. nih.gov |
Spectroscopic and Biophysical Techniques for Conformational Analysis
Spectroscopic and biophysical techniques are used to assess the impact of a mutation on the three-dimensional structure, stability, and dynamics of a protein. While specific studies focusing solely on the conformational analysis of this compound are not widely documented, the principles of these techniques are routinely applied to understand other conformational antithrombin mutants. nih.govresearchgate.net
Fluorescence Spectroscopy: This technique can probe the local environment of tryptophan residues within the protein. Changes in fluorescence emission could indicate subtle conformational alterations near these residues caused by the mutation.
Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein. By comparing the melting temperature (Tm) of this compound with the wild-type, researchers could determine if the mutation destabilizes the protein structure.
A key structural question for the Barcelona 2 variant is the state of the new cysteine residue at position 47. Analysis has shown that this cysteine does not form a mixed disulfide with other molecules, suggesting it may be sterically hindered, preventing dimerization that can be seen with other cysteine-introducing mutations. nih.gov
In Vitro Functional Assays for Protease Inhibition and Cofactor Binding
A battery of in vitro functional assays is essential to quantify the functional defects of antithrombin variants. For this compound, these assays have been critical in defining its classification as a Type II Heparin Binding Site (HBS) deficiency. nih.govmdpi.com
Heparin Affinity Assays: The defining functional defect of this compound is its dramatically decreased affinity for heparin. nih.gov This can be quantitatively measured using techniques like surface plasmon resonance (SPR), which monitors the binding interaction between the antithrombin variant and immobilized heparin in real-time. nih.gov
Protease Inhibition Assays: The ability of antithrombin to inhibit its target proteases, primarily thrombin (Factor IIa) and Factor Xa, is measured using chromogenic assays. mdpi.compractical-haemostasis.com These assays are performed both in the absence and presence of heparin.
In the absence of heparin: The progressive anti-protease activity of this compound is expected to be normal.
In the presence of heparin: Due to the defective heparin binding, there is a significantly reduced acceleration of protease inhibition. This is the hallmark of a Type II HBS defect. nih.gov
Table 3: Functional Assay Profile of this compound
| Assay Type | Parameter Measured | Expected Result for this compound |
|---|---|---|
| Heparin Affinity Chromatography/SPR | Binding to Heparin | Dramatically reduced nih.gov |
| Anti-Factor Xa Activity (without heparin) | Progressive Inhibition Rate | Normal |
| Anti-Factor Xa Activity (with heparin) | Heparin-Cofactor Activity | Significantly reduced nih.gov |
| Anti-Thrombin Activity (without heparin) | Progressive Inhibition Rate | Normal |
| Anti-Thrombin Activity (with heparin) | Heparin-Cofactor Activity | Significantly reduced |
Cellular Models for Studying Antithrombin Synthesis, Secretion, and Post-Translational Modification
Cellular models, typically involving the transfection of mammalian cells (like HEK293T) with plasmids encoding the antithrombin variant, are powerful tools for studying the intracellular fate of the mutant protein. nih.govmdpi.com
For this compound, these models can address several key questions:
Protein Synthesis and Secretion: By expressing the Arg47Cys mutant, researchers can compare its expression levels and secretion efficiency to the wild-type protein. This is done by measuring the amount of antithrombin antigen in the cell lysate versus the culture medium using methods like ELISA and Western blotting. nih.gov This helps determine if the mutation leads to intracellular retention, a common mechanism in Type I deficiencies. For Type II HBS defects like Barcelona 2, secretion is typically normal.
Post-Translational Modifications: The Arg47Cys mutation is not located near any of the four N-glycosylation sites. However, cellular models allow for the analysis of the glycosylation pattern of the secreted variant to ensure that the mutation does not indirectly affect these modifications, which are important for antithrombin's function and stability. researchgate.net
Functional Characterization of Antithrombin Barcelona 2 in Research Models
In Vitro Assessment of Heparin-Mediated Activation of Antithrombin Barcelona 2
The anticoagulant function of antithrombin is profoundly accelerated by its interaction with heparin. This interaction is mediated by a specific heparin-binding site on the antithrombin molecule, where positively charged amino acids, including Arginine 47, play a pivotal role. The substitution of the basic arginine with a neutral cysteine in this compound has a drastic effect on its ability to bind heparin.
In vitro studies have unequivocally demonstrated that the affinity of this compound for heparin is dramatically decreased. nih.gov This is a hallmark of this variant and is the primary basis for its classification as a type II HBS deficiency. The Arg47 residue is a key component of the heparin binding site, and its replacement disrupts the electrostatic interactions necessary for high-affinity binding. nih.govnih.gov
The impaired heparin binding directly translates to a defective heparin-mediated activation. Without efficient binding to heparin's pentasaccharide sequence, the allosteric conformational change that enhances antithrombin's reactivity towards its target proteases does not occur effectively. nih.gov Consequently, the heparin cofactor activity of this compound is severely compromised. This has been demonstrated in functional assays where the addition of heparin fails to produce the characteristic potentiation of inhibitory activity seen with wild-type antithrombin. nih.govnih.gov
| Antithrombin Variant | Mutation | Relative Heparin Affinity (KD) | Reference |
|---|---|---|---|
| Wild-Type | None | 6.4 x 10-10 M | nih.gov |
| AT Padua (HBS Mutant) | Arg47His | 1.08 x 10-6 M | nih.gov |
| This compound | Arg47Cys | Dramatically Decreased | nih.gov |
This table presents data for a well-characterized Arg47 mutant (AT Padua) to quantitatively illustrate the profound loss of heparin affinity, a characteristic shared by this compound.
Comparative Kinetic Analysis of Target Protease Inhibition by Wild-Type and Barcelona 2 Antithrombin
The inhibitory function of antithrombin can be assessed under two conditions: progressive (in the absence of heparin) and heparin-catalyzed inhibition. Kinetic studies comparing wild-type antithrombin with heparin-binding site variants, such as those affecting Arg47, reveal a distinct pattern of activity.
In the absence of heparin, the progressive inhibition of target proteases like thrombin and Factor Xa by this compound is largely normal. nih.govnih.gov This indicates that the Arg47Cys mutation does not significantly affect the reactive center loop of the protein, which is responsible for the direct interaction with and inhibition of the proteases.
However, in the presence of heparin, the kinetics of inhibition are starkly different. While wild-type antithrombin exhibits a several-thousand-fold increase in the rate of protease inhibition upon heparin binding, this compound shows a severely blunted response. nih.gov This lack of heparin-induced rate acceleration is a direct consequence of its impaired heparin binding.
| Antithrombin Variant | Condition | kapp (M-1s-1) | Fold Increase with Heparin |
|---|---|---|---|
| Wild-Type | - Heparin | ~7 x 103 | ~4000x |
| + Heparin | ~3 x 107 | ||
| This compound (inferred) | - Heparin | Normal (~7 x 103) | Severely Reduced |
| + Heparin | Minimal increase |
The kinetic data for wild-type antithrombin are established values from the literature. The values for this compound are inferred from functional descriptions of Arg47 mutants, which consistently show normal progressive inhibition but a lack of significant heparin-catalyzed rate acceleration.
Examination of Protein Stability and Degradation Pathways for this compound in Research Cell Lines
The stability of a protein is crucial for its proper function and lifespan. Some mutations in antithrombin are known to cause conformational instability, leading to protein misfolding, aggregation, and premature degradation. These unstable variants are often retained within the cell and targeted for degradation through pathways like the endoplasmic reticulum-associated degradation (ERAD) pathway.
For this compound, the Arg47Cys mutation is not typically associated with major protein instability. The presence of normal antigen levels in affected individuals suggests that the protein is stable enough to be secreted and to circulate. One study noted that no dimers of Barcelona 2 were observed, suggesting that the new cysteine at residue 47 is sterically hindered from forming intermolecular disulfide bonds, a process that can be associated with some unstable, polymerogenic serpins. nih.gov
Once in circulation, the degradation of antithrombin primarily occurs after it has formed a complex with a target protease. These serpin-enzyme complexes (SECs) are recognized and cleared from the circulation, mainly by the low-density lipoprotein receptor-related protein (LRP) in the liver. nih.gov The degradation pathway of the uncomplexed this compound variant is presumed to be similar to that of wild-type antithrombin. There is no current evidence to suggest that the Arg47Cys mutation significantly alters the intrinsic stability of the uncomplexed protein in a way that would lead to an accelerated clearance from circulation.
Investigation of Dominant-Negative Effects on Wild-Type Antithrombin in Co-Expression Models
A dominant-negative effect occurs when a mutant protein interferes with the function of the wild-type protein produced from the normal allele in a heterozygote. In the context of secreted proteins like antithrombin, this can manifest as the mutant protein hindering the secretion of the wild-type protein.
This mechanism has been demonstrated for certain antithrombin variants, particularly those that are prone to aggregation. In co-expression models, where both the mutant and wild-type proteins are produced in the same cell, the mutant can form complexes with the wild-type protein, leading to their joint retention within the endoplasmic reticulum. jci.org This results in a more severe quantitative deficiency than would be expected from a simple loss of one allele.
There is currently no direct evidence from co-expression studies to suggest that this compound exerts a dominant-negative effect on wild-type antithrombin. Given that the Barcelona 2 variant appears to be secreted efficiently and does not show a tendency to form polymers, it is less likely to interfere with the trafficking and secretion of the wild-type protein. The phenotype of this compound is consistent with a qualitative defect where the circulating mutant protein is functionally impaired, rather than a quantitative defect exacerbated by a dominant-negative mechanism.
Theoretical and Broader Research Implications of Antithrombin Barcelona 2 Studies
Antithrombin Barcelona 2 as a Paradigm for Serpin Heparin-Binding Site Analysis
This compound is characterized by a mutation in its heparin-binding site. This region is crucial for the allosteric activation of antithrombin by heparin and related glycosaminoglycans, a process that dramatically accelerates the inhibition of coagulation proteases like thrombin and factor Xa. nih.govnih.gov The study of variants like this compound, which exhibit altered heparin affinity, has been instrumental in dissecting the molecular interactions that govern this critical regulatory mechanism.
Mutations within the heparin-binding site, such as those found in this compound, typically lead to Type II heparin-binding site (HBS) antithrombin deficiencies. nih.govmdpi.com These are qualitative defects where the protein is present in normal amounts but has impaired function. By examining the structural and functional consequences of these specific amino acid substitutions, researchers have been able to map the key residues involved in heparin binding and the subsequent conformational changes that lead to serpin activation. nih.govnih.gov This has solidified the role of antithrombin as a model system for understanding the regulation of serpin activity by cofactors. nih.gov
The detailed biochemical and biophysical characterization of this compound and similar variants allows for a precise correlation between a specific structural change and its functional consequence on heparin binding and anticoagulant activity. This has provided a clear paradigm for how localized mutations in a serpin can have profound effects on its biological function through the disruption of cofactor interactions.
| Property | Wild-Type Antithrombin | This compound (and similar HBS variants) |
| Heparin Affinity | High | Significantly Reduced |
| Anticoagulant Activity (in presence of heparin) | Markedly Accelerated | Impaired Acceleration |
| Classification of Deficiency | N/A | Type II HBS |
Contributions to Understanding Serpin Conformational Diseases
The serpin superfamily is prone to mutations that can lead to misfolding and polymerization, resulting in a class of disorders known as "serpinopathies." nih.gov While this compound is primarily a defect of heparin binding, the broader study of antithrombin variants has significantly contributed to our understanding of these conformational diseases. Serpins exist in a metastable native state, which is essential for their inhibitory function but also makes them susceptible to aberrant conformational transitions. nih.gov
Mutations can destabilize this native state, leading to the formation of ordered polymers that can accumulate within cells, causing tissue damage, or circulate in the plasma. nih.gov The study of various antithrombin mutants has revealed how single amino acid changes can disrupt the delicate conformational balance of the serpin fold. This has provided a molecular framework for understanding how genetic defects translate into the pathological polymerization observed in diseases like alpha-1-antitrypsin deficiency. The principles learned from antithrombin variants are applicable to other serpinopathies, highlighting a common mechanism of disease. nih.gov
Insights into the Evolution and Functional Diversification of Serpins
The serpin superfamily is remarkably diverse, with members involved in regulating a wide array of physiological processes beyond coagulation, including fibrinolysis, inflammation, and development. The evolution of this protein family has been shaped by gene duplication and subsequent functional diversification. The study of naturally occurring variants like this compound provides snapshots of this evolutionary process.
The specificity of a serpin for its target protease is largely determined by its reactive center loop (RCL). nih.gov However, the evolution of allosteric regulatory sites, such as the heparin-binding site in antithrombin, has added another layer of functional sophistication. nih.gov Research into the RCL of antithrombin has shown that its sequence has evolved not only to efficiently inhibit target proteases like thrombin and factor Xa but also to avoid inhibiting other proteases such as activated protein C (APC). nih.gov This demonstrates the cooperative evolution of residues within the RCL to fine-tune inhibitory specificity. nih.gov The existence of variants with altered cofactor binding, like this compound, underscores how mutations in regions outside the RCL can significantly modulate serpin function, providing a mechanism for the evolution of new regulatory properties.
| Functional Aspect | Evolutionary Implication |
| Reactive Center Loop (RCL) Specificity | Evolution of specific protease inhibition and avoidance of off-target inhibition. nih.gov |
| Heparin-Binding Site (HBS) | Development of allosteric regulation by cofactors, allowing for temporal and spatial control of activity. nih.gov |
| Conformational Stability | Balancing the need for a metastable state for function with the risk of pathological polymerization. |
Development of Novel Research Probes and Tools Based on Antithrombin Variants
The creation and characterization of antithrombin variants, inspired by naturally occurring mutations like this compound, have furnished the scientific community with valuable molecular probes. These engineered proteins, with specific alterations in their heparin-binding sites or reactive center loops, are indispensable tools for investigating the intricacies of the coagulation cascade and serpin-protease interactions.
By selectively ablating heparin-binding capabilities, researchers can isolate and study the heparin-independent inhibitory functions of antithrombin. Conversely, variants with altered protease specificity can be used to probe the roles of different coagulation factors in various physiological and pathological contexts. These bespoke serpin variants serve as highly specific inhibitors or binders, allowing for the detailed elucidation of complex biological pathways. The knowledge gained from studying this compound has thus paved the way for the rational design of new research tools with tailored functionalities.
Future Research Directions for Antithrombin Variants and Serpin Biology
Elucidating the Precise Role of Non-Heparin-Dependent Interactions in Antithrombin Barcelona 2 Activity
This compound is characterized by a mutation from arginine to cysteine at position 47 (Arg47Cys), a critical residue within the heparin-binding site. nih.gov This substitution leads to a dramatic reduction in heparin affinity. nih.gov While the heparin-dependent anticoagulant activity is severely compromised, the intrinsic, or progressive, inhibitory activity of antithrombin against its target proteases like thrombin and Factor Xa persists, albeit at a much slower rate. nih.govwikipedia.org This inherent activity is crucial for basal regulation of coagulation.
Future research should focus on quantitatively dissecting the non-heparin-dependent inhibitory mechanisms of this compound. This would involve detailed kinetic studies to determine the second-order rate constants for the inhibition of various coagulation proteases in the complete absence of heparin. Such studies would provide a clearer understanding of how the Arg47Cys mutation, and the consequent structural changes in the heparin-binding domain, might allosterically influence the reactive center loop's presentation to target proteases.
Furthermore, investigating the interaction of this compound with physiological heparan sulfates on the endothelial cell surface, which have a more complex and varied structure than purified heparin, would be of significant interest. It is conceivable that certain heparan sulfate (B86663) structures might still confer a modest enhancement of this compound activity, and exploring this could reveal novel aspects of serpin-glycosaminoglycan interactions.
Table 1: Known Molecular Characteristics of this compound
| Characteristic | Description | Reference |
|---|---|---|
| Mutation | Arginine to Cysteine at position 47 (Arg47Cys) | nih.gov |
| Functional Impact | Dramatically decreased affinity for heparin | nih.gov |
| Structural Implication | The introduced cysteine at residue 47 is believed to form a disulfide bond with another thiol molecule, creating extra bulk that sterically hinders heparin binding and prevents dimerization. | nih.gov |
Application of Advanced Imaging Techniques for Studying this compound in Live Cell Models
The cellular fate of antithrombin variants can be a key determinant of their pathogenic potential. Type I antithrombin deficiencies, for example, can arise from impaired secretion of the variant protein. nih.gov Advanced live-cell imaging techniques, such as confocal microscopy and fluorescence resonance energy transfer (FRET), offer powerful tools to investigate the intracellular trafficking and secretion of this compound.
Future studies could involve expressing fluorescently tagged versions of wild-type antithrombin and this compound in relevant cell lines, such as human embryonic kidney 293 (HEK293) cells or hepatoma cell lines. nih.gov This would allow for the real-time visualization of protein synthesis, folding in the endoplasmic reticulum (ER), transit through the Golgi apparatus, and eventual secretion. Such studies could definitively determine if the Arg47Cys mutation, beyond its effect on heparin binding, also influences the efficiency of protein folding and secretion. Co-localization studies with ER and Golgi markers could reveal any potential intracellular retention of the variant. nih.gov
Moreover, establishing a zebrafish model of this compound deficiency, with fluorescently labeled erythrocytes and endothelial cells, would enable real-time imaging of thrombosis and angiogenesis during development. nih.gov This in vivo approach could provide invaluable insights into the physiological consequences of this specific heparin-binding defect.
Development of Sophisticated In Silico Models for Predicting Variant Behavior
Computational modeling has become an indispensable tool for understanding the structural and functional consequences of protein mutations. For antithrombin variants, in silico methods can predict effects on heparin binding and protein stability. nih.gov
Future research should focus on developing and applying sophisticated in silico models specifically for this compound. This would involve:
Homology Modeling: Creating a high-resolution three-dimensional model of the this compound variant based on the known crystal structures of wild-type antithrombin.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of the variant, both in its free form and in complex with a heparin pentasaccharide. nih.govnih.gov These simulations can reveal how the Arg47Cys mutation alters the flexibility of the heparin-binding domain and potentially other regions of the protein.
Binding Affinity Calculations: Employing methods like free energy perturbation or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) to quantitatively predict the change in heparin-binding affinity caused by the mutation.
These computational studies would not only complement experimental findings but also provide a framework for predicting the behavior of other novel antithrombin variants with mutations in the heparin-binding site.
Table 2: In Silico Approaches for Serpin Variant Analysis
| Technique | Application to this compound | Potential Insights |
|---|---|---|
| Homology Modeling | Generate a 3D structure of the Arg47Cys variant. | Visualize the local structural changes caused by the mutation. |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the variant protein. | Understand changes in protein flexibility and conformational stability. |
| Binding Affinity Calculations | Predict the energetic penalty of the mutation on heparin binding. | Correlate structural changes with functional deficits. |
Investigation of Modulating Genetic Factors Beyond SERPINC1 that Influence Antithrombin Variant Expression and Function
While mutations in the SERPINC1 gene are the primary cause of hereditary antithrombin deficiency, it is becoming increasingly clear that other genetic factors can influence the plasma levels and activity of antithrombin. medlineplus.govmedlineplus.gov Genome-wide association studies (GWAS) have begun to identify novel loci associated with variations in plasma antithrombin levels in the general population. ahajournals.orgnih.gov
A crucial area for future research is to investigate whether such modulating genes influence the clinical phenotype of individuals with this compound. This could involve sequencing the genomes of individuals with this variant and looking for associations between their clinical presentation (e.g., severity and frequency of thrombotic events) and polymorphisms in genes identified through GWAS.
Furthermore, genes involved in the post-translational modification of proteins, such as glycosylation, could play a significant role. The glycosylation status of antithrombin is known to affect its heparin affinity and secretion. nih.gov Therefore, investigating genetic variations in glycosyltransferase genes in individuals with this compound could reveal another layer of regulatory complexity.
Exploration of Engineered Antithrombin Variants as Biochemical Reagents for Protease Studies
Natural antithrombin variants with specific functional defects can be valuable tools for biochemical research. This compound, with its virtually abolished heparin-binding capacity but presumably intact progressive inhibitory activity, represents a naturally occurring "heparin-blind" inhibitor.
This variant could be recombinantly expressed and purified to serve as a highly specific biochemical reagent for studying protease inhibition in a heparin-free context. For instance, it could be used to:
Investigate the basal, non-catalyzed inhibition of coagulation proteases in complex biological fluids without the confounding effects of endogenous glycosaminoglycans.
Serve as a negative control in experiments designed to screen for compounds that potentiate the anticoagulant activity of antithrombin.
Explore the role of the antithrombin heparin-binding site in other, non-anticoagulant functions, such as its anti-inflammatory and anti-angiogenic properties. nih.govnih.gov
By comparing the activity of wild-type antithrombin with that of this compound, researchers can isolate and study the specific contributions of heparin-dependent and -independent mechanisms in various physiological and pathological processes.
Leveraging this compound to Inform Rational Design of Serpin-Based Research Constructs
The study of natural serpin variants like this compound provides invaluable insights into the structure-function relationships that govern serpin activity. This knowledge can be harnessed for the rational design of novel serpin-based research constructs with tailored properties. nih.govnih.gov
For example, the understanding gained from the Arg47Cys mutation in this compound can inform the design of other serpins where the abolition of heparin binding is desirable. This could be useful in creating highly specific protease inhibitors that are not influenced by the presence of heparin or heparan sulfates, which could be advantageous for certain in vitro and in vivo applications.
Furthermore, by understanding how a single amino acid substitution in a non-catalytic domain can dramatically alter cofactor interaction without completely abolishing the primary inhibitory function, researchers can develop more sophisticated strategies for engineering serpins with novel functionalities. This could include the design of serpins with altered cofactor dependencies, enhanced stability, or novel target specificities. nih.gov The lessons learned from nature's experiments, such as this compound, provide a solid foundation for the future of serpin engineering.
Q & A
Basic Research Questions
Q. What molecular characteristics distinguish antithrombin Barcelona 2 from other variants, and how can they be experimentally validated?
- Methodological Answer : To identify unique structural or functional features, employ a combination of biochemical assays (e.g., heparin-binding affinity tests using surface plasmon resonance) and structural analysis (X-ray crystallography or cryo-EM). Mutagenesis studies targeting residues like p.Ile386 (c.1157T>C) can clarify functional impacts. Validate findings via SDS-PAGE for purity and Western blotting with anti-antithrombin antibodies .
Q. What purification protocols yield high-purity this compound for functional studies?
- Methodological Answer : Use heparin affinity chromatography (e.g., HiTrap Heparin columns) followed by anion exchange chromatography (HiTrap Q columns) in Tris-HCl buffer (pH 7.4) with NaCl gradients. Confirm purity via 8% SDS-PAGE silver staining and quantify activity using chromogenic substrate assays (e.g., BIOPHEN™ Anti-IIa kit) .
Q. How does this compound interact with heparanase, and what assays can quantify this interaction?
- Methodological Answer : Co-incubate recombinant antithrombin with heparanase in vitro and measure complex formation via SDS-PAGE/Western blot. Use anti-Myc or anti-antithrombin antibodies for detection. Functional assays (e.g., thrombin inhibition kinetics) can validate heparanase-mediated activation .
Advanced Research Questions
Q. How can researchers resolve contradictions in antithrombin activity data under varying experimental conditions (e.g., temperature, anticoagulants)?
- Methodological Answer : Design controlled experiments comparing Ca-chelating vs. heparin-based anticoagulants across temperatures (e.g., -18°C, 25°C, 50°C). Use ANOVA or t-tests to analyze plasma cholesterol/urea levels (refer to Table 3/4 in ). Pre-analytical variables (sample handling, freeze-thaw cycles) must be standardized .
Q. What statistical approaches are optimal for correlating antithrombin activity with clinical outcomes in sepsis or ARDS?
- Methodological Answer : Perform ROC analysis to determine cutoff values (e.g., ≤61% activity for sepsis prognosis, as in ). Use multivariate logistic regression to adjust for confounders (e.g., inflammation markers). For ARDS, integrate ventilator-free days and mortality rates in Kaplan-Meier survival analyses .
Q. How can site-directed mutagenesis elucidate functional domains critical to this compound’s inhibitory activity?
- Methodological Answer : Generate mutants (e.g., p.P73L, p.R79C) using QuikChange kits and express in HEK-EBNA cells. Compare inhibitory kinetics against thrombin/FXa via chromogenic assays. Structural modeling (e.g., PyMOL) can predict disruptions in heparin-binding regions .
Q. What methodologies mitigate heterogeneity in antithrombin studies, such as glycoform variability (β vs. α isoforms)?
- Methodological Answer : Use plasmid constructs (e.g., pCEP4/AT-pS169A) to enforce β-glycoform expression. Validate glycoforms via lectin affinity chromatography or mass spectrometry. Standardize cell culture conditions (e.g., CD-CHO medium with Geneticin) to reduce batch variability .
Methodological Considerations
- Data Interpretation : Address discrepancies in antithrombin activity by stratifying cohorts based on comorbidities (e.g., burn severity in ) or genetic variants (e.g., c.1157T>C in ).
- Ethical and Technical Validation : Ensure recombinant antithrombin batches are tested for endotoxin levels (<0.1 EU/mL) and functional consistency via inter-laboratory reproducibility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
